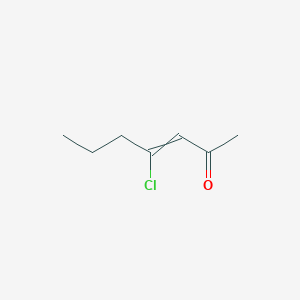
4-Chlorohept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorohept-3-en-2-one is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of heptenone, characterized by the presence of a chlorine atom at the fourth carbon and a double bond between the third and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of hept-3-en-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorohept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chlorohept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chlorohept-3-en-2-one exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Chloropent-3-en-2-one: A shorter-chain analog with similar reactivity.
4-Chlorohex-3-en-2-one: Another analog with one fewer carbon atom.
4-Chlorooct-3-en-2-one: A longer-chain analog with similar properties.
Uniqueness: 4-Chlorohept-3-en-2-one is unique due to its specific chain length and the position of the chlorine atom and double bond
Properties
CAS No. |
54813-94-4 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-chlorohept-3-en-2-one |
InChI |
InChI=1S/C7H11ClO/c1-3-4-7(8)5-6(2)9/h5H,3-4H2,1-2H3 |
InChI Key |
BLSIGVBVTZPWRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















